REACTION_SMILES
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[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:25][CH2:26][OH:27].[CH3:9][N:10]1[C:11](=[CH:15][N+:16](=[O:17])[O-:18])[NH:12][CH2:13][CH2:14]1.[c:1]1([S:7][Cl:8])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:28]1[cH:29][cH:30][n:31][cH:32][cH:33]1>>[c:1]1([S:7][C:15](=[C:11]2[N:10]([CH3:9])[CH2:14][CH2:13][NH:12]2)[N+:16](=[O:17])[O-:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNC1=C[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClSc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CN1CCNC1=C(Sc1ccccc1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |